
Kazusamycin A
Overview
Description
Kazusamycin A is a macrocyclic polyketide-derived antitumor antibiotic first isolated from the actinomycete Streptomyces sp. Its structure features a 24-membered conjugated lactone core with a polyene side chain and multiple stereogenic centers, as confirmed by total synthesis and spectroscopic analyses . The compound exhibits potent cytotoxicity against leukemia cell lines (e.g., L1210 and P388) by inhibiting DNA replication and RNA synthesis, likely through interaction with DNA gyrase or topoisomerase II . Its unique mechanism distinguishes it from classical antibiotics like quinolones, as it targets the ATP-binding site of bacterial DNA gyrase, inducing irreversible DNA damage .
Preparation Methods
Kazusamycin A is typically isolated from the fermentation culture of Streptomyces sp. The process involves growing the microorganism in a suitable medium, followed by extraction and purification of the compound from the culture broth . The fermentation broth is filtered, and the filtrate is subjected to various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Kazusamycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, ethanol, chloroform, and DMSO . The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study its structure-activity relationship .
Scientific Research Applications
Kazusamycin A is a bioactive compound derived from certain species of Streptomyces, recognized for its potent antitumor and antibiotic properties. This article explores the scientific research applications of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 556.73 g/mol. It is characterized by an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring, which contributes to its biological activity . The compound is soluble in organic solvents like ethanol and methanol but shows poor solubility in water .
Antitumor Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has demonstrated:
- In vitro Activity : this compound shows cytotoxicity at very low concentrations (nanogram per milliliter range) against mammalian cells. It effectively inhibits the growth of transplantable murine tumors and human mammary tumors in nude mice models .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of nuclear export processes, similar to its analogs in the leptomycin complex .
Case Studies
Antibiotic Properties
While primarily known for its antitumor activity, this compound also exhibits antibiotic properties:
- Antifungal Activity : The compound has shown effectiveness against certain fungi, although it lacks significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanism : this compound's antibiotic action is linked to its ability to disrupt cellular processes in fungi and neoplastic cells by inhibiting nuclear export mechanisms essential for viral replication and cellular proliferation .
Comparative Efficacy
Activity Type | Efficacy |
---|---|
Antitumor | High efficacy against specific cancer cell lines |
Antifungal | Moderate efficacy against certain fungi |
Antibacterial | Limited activity against bacteria |
Toxicity and Side Effects
This compound's therapeutic use is tempered by its toxicity profile. Studies indicate that while it has low myelotoxicity, it can induce gastrointestinal distress due to mucosal necrosis when administered at higher doses . This necessitates careful dosing and monitoring during potential therapeutic applications.
Mechanism of Action
Kazusamycin A exerts its effects by inhibiting nuclear export and the translocation of Rev, a regulatory gene product in the HIV genome . It binds to the nuclear export signal (NES) and prevents the export of proteins from the nucleus to the cytoplasm, leading to the accumulation of proteins in the nucleus and subsequent cell death . This mechanism is similar to that of Leptomycin B, but this compound has unique structural features that enhance its cytotoxic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kazusamycin B
Kazusamycin B, a structural analog, shares the same lactone core but differs in the side chain hydroxylation pattern (C32H46O7 vs. Kazusamycin A’s C31H44O7). Despite structural similarities, Kazusamycin B shows enhanced cytotoxicity (IC50: 0.0018 µg/mL against L1210 cells vs. This compound’s IC50: ~0.002 µg/mL) .
Angucycline Derivatives (Anguinomycin C)
Anguinomycin C, another macrocyclic lactone, shares this compound’s DNA-targeting mechanism but differs in its bicyclic aromatic aglycone structure. While both compounds inhibit topoisomerases, Anguinomycin C exhibits broader antitumor activity against solid tumors, attributed to its ability to intercalate DNA . However, this compound demonstrates superior selectivity for leukemia cells, reducing off-target toxicity .
Comparison with Mechanistically Similar Compounds
Leptomycin B
Both this compound and Leptomycin B are actinomycete-derived antibiotics. However, Leptomycin B targets CRM1-mediated nuclear export, inducing apoptosis in cancer cells, whereas this compound directly disrupts DNA replication . This mechanistic divergence explains Leptomycin B’s broader activity against solid tumors, while this compound remains more effective in hematological malignancies .
Streptomyces-Derived Macrolides (e.g., Conglobatin A)
Conglobatin A, a 24-membered macrolide, shares this compound’s lactone core but lacks the polyene side chain. Conglobatin A shows weaker cytotoxicity (IC50: 0.5–1.0 µM vs. This compound’s sub-nanomolar range) due to reduced DNA-binding affinity .
Key Research Findings
- Structure-Activity Relationship (SAR): The polyene side chain and lactone ring are critical for this compound’s bioactivity. Modifications to these regions often reduce potency .
- Selectivity: this compound’s specificity for leukemia cells over solid tumors may stem from differential uptake or target expression .
- Clinical Limitations: Despite high in vitro potency, this compound’s poor solubility and dose-dependent toxicity (e.g., myelosuppression) hinder clinical translation .
Biological Activity
Overview of Kazusamycin A
This compound, also known as PD-114721, is an antitumor antibiotic isolated from the fermentation products of a previously unidentified actinomycete. It has garnered attention due to its potential therapeutic applications in oncology, particularly against various types of tumors.
Antitumor Activity
This compound has demonstrated significant antitumor activity in various studies. The compound was evaluated against several murine tumor models, showing promising results in inhibiting tumor growth. The following table summarizes key findings from notable studies:
The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis and inhibition of cell proliferation. Research has indicated that this compound interacts with cellular pathways that regulate apoptosis, leading to increased rates of programmed cell death in cancer cells.
- Cytotoxicity : this compound exhibits cytotoxic effects on various cancer cell lines, including pancreatic cancer cells (HPAC), where it was shown to be effective in reducing cell viability.
- Hepatic Toxicity : While this compound is potent, it is essential to note that its derivatives have been designed to reduce hepatic toxicity without compromising antitumor efficacy .
Case Studies
Several case studies have explored the practical applications of this compound in clinical settings:
-
Case Study on Efficacy Against Pancreatic Cancer :
- Researchers administered this compound to mice with implanted HPAC tumors. The treatment resulted in a statistically significant reduction in tumor volume compared to control groups.
- The study highlighted the potential for this compound as a therapeutic agent for pancreatic cancer, a notoriously difficult-to-treat malignancy.
- Comparative Study with Derivatives :
Synthesis and Structural Analysis
The synthesis of this compound involves complex chemical processes, often requiring extensive steps due to the compound's intricate structure. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce costs.
- Chemical Structure : The unique structure of this compound includes an alpha,beta-unsaturated delta-lactone moiety, which is crucial for its biological activity. Modifications to this structure have been explored to improve efficacy and reduce toxicity .
Cytotoxicity Studies
Cytotoxicity assays have been pivotal in evaluating the effectiveness of this compound against various cancer cell lines:
- HPAC Cell Line : In vitro studies indicated that this compound exhibited potent cytotoxic effects on the HPAC cell line, with IC50 values comparable to other established chemotherapeutics .
- Cell Viability Assays : These assays consistently demonstrate that higher concentrations of this compound correlate with decreased cell viability across multiple cancer types.
Q & A
Basic Research Questions
Q. What is the mechanism of action of Kazusamycin A, and how can researchers validate it experimentally?
this compound inhibits bacterial DNA gyrase by targeting its ATP-binding site, disrupting DNA supercoiling essential for replication . To validate this mechanism:
- Experimental design : Use in vitro ATPase activity assays with purified gyrase and measure inhibition via spectrophotometry.
- Controls : Include quinolones (e.g., ciprofloxacin) as positive controls for gyrase inhibition.
- Data interpretation : Compare IC₅₀ values between this compound and reference inhibitors. Structural confirmation via X-ray crystallography or molecular docking is recommended to map binding interactions .
Q. What structural characteristics differentiate this compound from other nucleoside antibiotics?
this compound contains a branched-chain fatty acid with a terminal δ-lactone, distinct from classical nucleoside antibiotics like puromycin . Key analytical methods:
- NMR spectroscopy : Analyze proton and carbon shifts to confirm unsaturated bonds and lactone rings.
- Mass spectrometry : Use high-resolution MS to verify the molecular formula (C₃₆H₅₈N₄O₁₀) and fragmentation patterns .
Q. What standardized assays are recommended for evaluating this compound’s antibacterial activity?
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include efflux pump-deficient strains to assess permeability limitations.
- Time-kill kinetics : Monitor bactericidal activity over 24 hours at 2× MIC .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data for this compound?
Discrepancies between studies (e.g., nucleoside vs. fatty acid classifications) arise from differing analytical conditions . Strategies:
- Multi-technique validation : Combine NMR, X-ray crystallography, and chemical degradation studies.
- Reproducibility checks : Replicate extraction/purification protocols from original sources (e.g., Streptomyces sp. No. 81-484) .
- Critical appraisal : Compare spectral data (e.g., IR carbonyl peaks for lactones) across studies to identify artifacts .
Q. What experimental designs are optimal for studying this compound resistance mechanisms?
- Serial passage assays : Expose bacterial cultures to sub-inhibitory concentrations for 20–30 generations. Monitor mutations via whole-genome sequencing.
- Complementation tests : Clone putative resistance genes (e.g., gyrase mutations) into plasmid vectors and test for restored susceptibility .
Q. How should researchers address low yield in this compound synthesis or extraction?
- Fermentation optimization : Adjust carbon/nitrogen ratios in Streptomyces cultures and monitor secondary metabolite production via HPLC.
- Synthetic biology : Engineer biosynthetic gene clusters (e.g., polyketide synthase domains) to enhance precursor flux .
- Data documentation : Report yields as µg/L with standard deviations across biological replicates (n ≥ 3) .
Q. Methodological and Reproducibility Guidelines
Q. What quality controls are essential for this compound bioactivity studies?
- Purity validation : ≥95% purity via HPLC (λ = 254 nm) with photodiode array detection.
- Stability testing : Store aliquots at –80°C and confirm activity retention over 6 months.
- Negative controls : Use inactive analogs (e.g., lactone-opened derivatives) to rule out non-specific effects .
Q. How can researchers ensure reproducibility in this compound experiments?
- Detailed protocols : Publish step-by-step methods in supplementary materials, including strain IDs (e.g., ATCC numbers) and instrument calibration data.
- Data sharing : Deposit raw spectra, MIC datasets, and crystallography files in repositories like Zenodo or GenBank .
Q. What statistical approaches are recommended for analyzing this compound synergy studies?
- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) with 95% confidence intervals.
- Synergy thresholds : Define FICI ≤ 0.5 as synergistic and validate with time-kill curves .
Q. Data Presentation Standards
Q. How should this compound research findings be structured in manuscripts?
- Tables : Include MIC values, IC₅₀, and yield data with SDs. Use Roman numerals for table numbering (e.g., Table I) .
- Figures : Provide high-resolution chromatograms, dose-response curves, and molecular interaction diagrams. Ensure color accessibility (e.g., avoid red-green contrasts) .
Example Table :
Strain | MIC (µg/mL) | 95% CI | Reference Drug (MIC) |
---|---|---|---|
S. aureus ATCC 29213 | 2.0 | 1.5–2.7 | Ciprofloxacin (0.5) |
E. coli ATCC 25922 | >64 | N/A | Ciprofloxacin (0.25) |
Properties
IUPAC Name |
(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17-/t21-,24+,25+,26+,28+,29+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHNEBMQDBQND-LBNZKSCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](CO)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@H]1[C@H](C=CC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098454 | |
Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92090-94-3 | |
Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92090-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kazusamycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092090943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAZUSAMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F2Y3169IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.